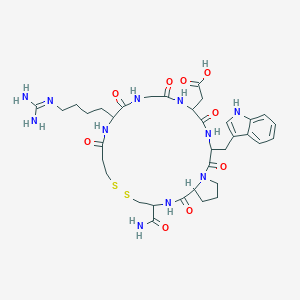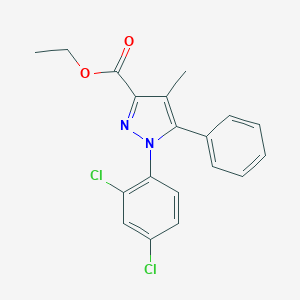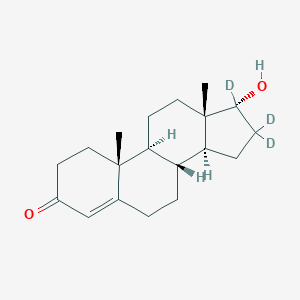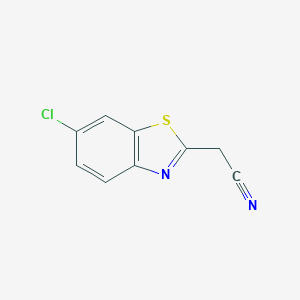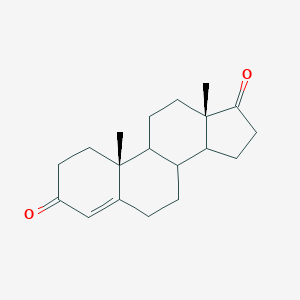
delta(Sup4)-Androstene-3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delta(Sup4)-Androstene-3,17-dione, also known as 4-Androstene-3,17-dione (4-AD), is a steroid hormone that is produced naturally in the human body. It is a precursor to testosterone and other androgenic hormones. Its chemical formula is C19H26O2.
作用機序
The mechanism of action of 4-AD is not fully understood, but it is believed to work by increasing the levels of testosterone and other androgenic hormones in the body. This can lead to increased muscle growth, improved athletic performance, and other beneficial effects.
生化学的および生理学的効果
4-AD has been shown to have a number of biochemical and physiological effects. It can increase muscle mass and strength, improve athletic performance, and enhance recovery after exercise. It can also increase bone density, reduce body fat, and improve mood and cognitive function.
実験室実験の利点と制限
One of the main advantages of using 4-AD in laboratory experiments is its ability to promote muscle growth and improve athletic performance. This makes it a valuable tool for studying the effects of exercise and physical activity on the body. However, there are also some limitations to using 4-AD in laboratory experiments. For example, it can be difficult to control the dosage and timing of the compound, which can make it difficult to draw accurate conclusions from the results.
将来の方向性
There are many potential future directions for research on 4-AD. One area of interest is its potential use in the treatment of medical conditions such as osteoporosis and hypogonadism. Another area of interest is its potential use as a performance-enhancing drug in sports and athletics. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
合成法
The synthesis of 4-AD can be achieved through various methods, including chemical synthesis and microbial transformation. Chemical synthesis involves the use of chemicals to produce the compound, while microbial transformation involves the use of microorganisms to convert one substance into another.
科学的研究の応用
4-AD has been extensively studied for its potential applications in scientific research. It has been shown to have anabolic effects, meaning that it can promote muscle growth and improve athletic performance. It has also been studied for its potential use in the treatment of various medical conditions, including osteoporosis, hypogonadism, and breast cancer.
特性
CAS番号 |
897039-79-1 |
|---|---|
製品名 |
delta(Sup4)-Androstene-3,17-dione |
分子式 |
C19H26O2 |
分子量 |
286.4 g/mol |
IUPAC名 |
(10R,13S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14?,15?,16?,18-,19-/m0/s1 |
InChIキー |
AEMFNILZOJDQLW-WFZCBACDSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CCC4=O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



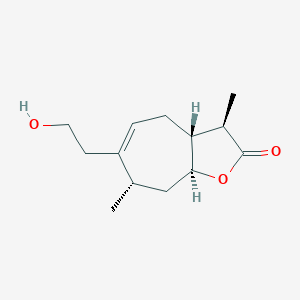

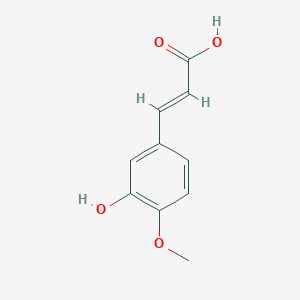
![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)
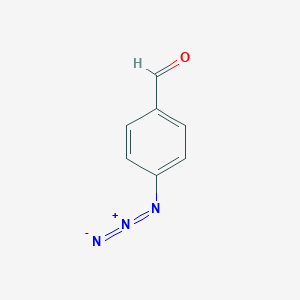
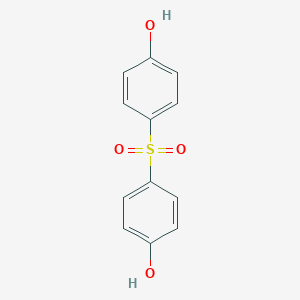
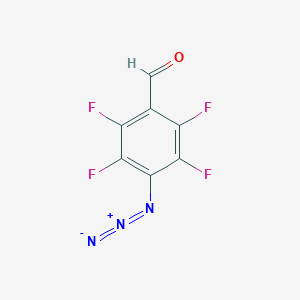
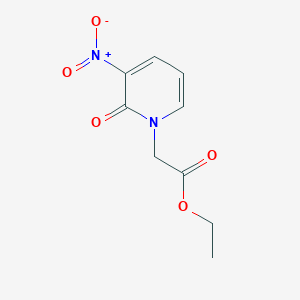
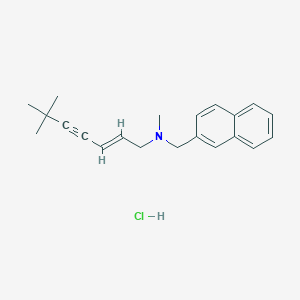
![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)
